molecular formula C9H5Cl2N3O B13326207 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916150-98-6

1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13326207
CAS No.: 916150-98-6
M. Wt: 242.06 g/mol
InChI Key: VQRJCEPGTFVRRT-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3,5-dichlorophenyl group and at position 4 with a carbaldehyde functional group. The 3,5-dichlorophenyl moiety enhances lipophilicity and may contribute to bioactivity by facilitating interactions with hydrophobic biological targets. The aldehyde group introduces electrophilicity, enabling reactions such as Schiff base formation, which could be leveraged in drug design or agrochemical applications.

Properties

CAS No.

916150-98-6

Molecular Formula

C9H5Cl2N3O

Molecular Weight

242.06 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H5Cl2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-5H

InChI Key

VQRJCEPGTFVRRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazole-4-Carbaldehydes

The synthesis of 1,2,3-triazole-4-carbaldehydes generally follows two main pathways:

Both approaches require careful control of reaction conditions to achieve high regioselectivity and yield.

Metal-Free One-Pot Synthesis via Ring-Degenerate Rearrangement

A prominent metal-free method involves the ring-degenerate rearrangement of 4-imino-1,2,3-triazoles, as reported by Opsomer et al. This method enables the synthesis of 4-formyl-1,2,3-triazoles starting from primary amines and 4-formyl-1-(aryl)-1,2,3-triazoles, using 3-dimethylaminoacrolein as a key reagent.

  • Procedure Highlights:

    • Reaction of primary amines with 4-formyl-1-(3,5-dichlorophenyl)-1,2,3-triazole precursor.
    • Use of 3-dimethylaminoacrolein as a formylating agent.
    • Mild conditions without transition metals.
    • Yields are high, and the process is scalable to gram quantities.
  • Advantages:

    • Avoids use of metal catalysts, reducing cost and contamination.
    • Operational simplicity.
    • Suitable for various substituted aryl groups including 3,5-dichlorophenyl.

This method is particularly suitable for synthesizing this compound with high purity and yield.

Multicomponent Reaction Using Aldehydes, Nitroalkanes, and Sodium Azides

A recent advancement involves a one-pot multicomponent reaction in 1,1,1,3,3,3-hexafluoroisopropanol (a hydrogen bond-donating solvent), which mediates the formation of 1,2,3-triazoles bearing aldehyde groups.

  • Key Features:
    • Aldehydes (including aromatic aldehydes like 3,5-dichlorobenzaldehyde) react with nitroalkanes and sodium azide.
    • The reaction forms one carbon-carbon bond and two carbon-nitrogen bonds sequentially.
    • Metal-free and mild conditions.
    • Excellent regioselectivity and functional group tolerance.
    • Suitable for gram-scale synthesis.

This approach allows direct access to 4-formyl-1,2,3-triazoles without the need for pre-functionalized azides or alkynes, making it a practical route for this compound synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Formylation

The classical approach to 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed the “click” reaction, between an aryl azide and a terminal alkyne.

  • Synthetic Route:

    • Preparation of 3,5-dichlorophenyl azide via diazotization of 3,5-dichloroaniline followed by azide substitution.
    • CuAAC reaction with an alkyne bearing a formyl precursor or a protected aldehyde functionality.
    • Subsequent oxidation or deprotection to reveal the aldehyde group at the 4-position.
  • Reaction Conditions:

    • Catalytic copper sulfate pentahydrate and sodium ascorbate in DMF or aqueous solvent.
    • Room temperature or mild heating.
    • Reaction monitored by thin layer chromatography.
  • Advantages:

    • High regioselectivity for 1,4-disubstituted triazoles.
    • Wide substrate scope.
    • Well-established purification protocols.
  • Limitations:

    • Requires copper catalyst, which may need removal for sensitive applications.
    • Multi-step synthesis if aldehyde is introduced post-cycloaddition.

This method is widely used and adaptable for the preparation of this compound, especially when combined with subsequent formylation steps.

Vilsmayer-Haack Formylation of Preformed Triazoles

Formylation at the 4-position of the triazole ring can also be achieved by the Vilsmayer-Haack reaction on suitable triazole precursors.

  • Method Summary:

    • Reaction of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole with a formylating agent such as phosphorus oxychloride and dimethylformamide.
    • Conducted under controlled temperature (ambient to 65 °C).
    • The reaction introduces an aldehyde group selectively at the 4-position.
  • Applications:

    • Used for synthesizing 1,2,3-triazole-4-carbaldehydes with various aryl substituents.
    • Compatible with electron-withdrawing groups like chlorine.
  • Considerations:

    • Requires careful quenching and neutralization steps.
    • Purification usually involves recrystallization or chromatography.

This classical formylation method complements cycloaddition strategies by enabling late-stage functionalization of the triazole ring.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%) Reference
Metal-Free Ring-Degenerate Rearrangement Primary amines, 3-dimethylaminoacrolein, DMSO, 80 °C Metal-free, scalable, mild conditions Requires precursor triazole 70–85
Multicomponent Reaction in HFIP Aldehydes, nitroalkanes, sodium azide, HFIP One-pot, metal-free, broad substrate scope Excess reagents sometimes needed 65–90
Copper-Catalyzed Azide-Alkyne Cycloaddition 3,5-Dichlorophenyl azide, terminal alkyne, CuSO4, sodium ascorbate, DMF High regioselectivity, well-established Copper catalyst removal required 75–95
Vilsmayer-Haack Formylation POCl3, DMF, controlled heating Direct formylation, applicable to various triazoles Harsh reagents, careful workup needed 60–80

Full Research Findings and Notes

  • The ring-degenerate rearrangement method is particularly suited for synthesizing functionalized 1,2,3-triazole carbaldehydes without metal catalysts, which is beneficial for pharmaceutical applications where metal contamination is a concern.

  • The multicomponent reaction offers operational simplicity and functional group tolerance, allowing for the incorporation of the 3,5-dichlorophenyl moiety and aldehyde function in a single step, which is advantageous for rapid library synthesis.

  • The CuAAC method remains the gold standard for regioselective triazole synthesis, and when combined with subsequent formylation or use of formyl-protected alkynes, it provides a reliable route to the target compound.

  • The Vilsmayer-Haack reaction is a classical and effective approach for introducing aldehyde groups into aromatic heterocycles, including triazoles, and is often used for late-stage modifications.

  • Spectroscopic characterization (NMR, IR, MS) consistently confirms the formation of the triazole ring and aldehyde functionality. For example, the aldehyde proton appears typically around 9.5–10 ppm in proton NMR, and the triazole C-H appears near 8.8 ppm, confirming substitution patterns.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, and applications. Key differences in molecular structure and properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes References
1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (Target) C₉H₅Cl₂N₃O ~242 3,5-dichlorophenyl Carbaldehyde Potential agrochemical/pharmaceutical
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde C₉H₆N₄O₂ ~218 2-nitrophenyl Carbaldehyde High-yield synthesis (85%) via Hantzsch reaction
1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one C₁₀H₄Cl₂F₃N₃O 310.06 3,5-dichlorophenyl Trifluoromethyl ketone Enhanced lipophilicity/stability
Etaconazole C₁₄H₁₅Cl₂N₃O₂ 328.2 2,4-dichlorophenyl, ethyl Triazole, dioxolane Fungicide (ergosterol synthesis inhibitor)
Propiconazole C₁₅H₁₇Cl₂N₃O₂ 342.2 2,4-dichlorophenyl, propyl Triazole, dioxolane Broad-spectrum fungicide

Structural and Electronic Effects

  • Functional Groups :
    • Carbaldehyde: Increases electrophilicity, enabling nucleophilic addition reactions (e.g., with amines) .
    • Trifluoromethyl Ketone (): Enhances metabolic stability and lipophilicity, favoring membrane penetration .
    • Nitro Group (): Strong electron-withdrawing effect may increase reactivity in redox environments .

Physicochemical Properties

  • Stability : Aldehydes are prone to oxidation, whereas ketones () and dioxolane-containing fungicides () exhibit greater stability .

Biological Activity

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the realm of antimicrobial and antitubercular effects. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves the cycloaddition of diazomalonaldehyde with suitable aniline derivatives. This compound was obtained in moderate to good yields, specifically noted to be around 73% in one study . The characterization of the synthesized compound was performed using various spectroscopic techniques including IR, NMR, and X-ray crystallography.

Antimycobacterial Activity

One of the most notable biological activities of this compound is its effectiveness against Mycobacterium tuberculosis. In comparative studies, it exhibited a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL, demonstrating comparable efficacy to standard antitubercular drugs such as Rifampicin and Ethambutol . The compound showed a 100% inhibition rate against M. tuberculosis strains tested.

CompoundMIC (µg/mL)% Inhibition
This compound2.5100%
Rifampicin-Positive Control
Ethambutol-Positive Control

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the dichlorophenyl group significantly enhances the biological activity of the triazole derivatives. Compounds with substitutions that maintain electron-withdrawing groups tend to exhibit higher activity against bacterial strains . The introduction of fluorine atoms in other derivatives was found to negatively impact their antimycobacterial efficacy.

Case Studies

Several studies have investigated the biological properties of triazole derivatives:

  • Antitubercular Studies : A comprehensive study analyzed a series of N-substituted phenyl-1,2,3-triazole-4-carbaldehydes and concluded that those with halogen substitutions (like dichloro) demonstrated superior activity against M. tuberculosis compared to their non-substituted counterparts .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests showed that compounds similar to this compound exhibited promising results against various cancer cell lines. The presence of electron-withdrawing groups was correlated with increased cytotoxic effects .

Q & A

What are the most reliable synthetic routes for 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position. Key variables include:

  • Catalyst selection: Copper(I) iodide or TBTA ligands improve regioselectivity and reduce side reactions .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis of intermediates.
  • Temperature control: Lower temperatures (0–25°C) minimize decomposition of the aldehyde group .
    Yield optimization can be achieved via response surface methodology (RSM) to balance competing factors like steric hindrance from the dichlorophenyl group .

How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. FT-IR) during structural elucidation of this compound?

Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or overlapping signals. Strategies include:

  • Multidimensional NMR: Use 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity between the triazole ring and dichlorophenyl group .
  • Computational validation: Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the aldehyde moiety .
  • X-ray crystallography: Resolve ambiguities by determining the crystal structure, which also provides bond-length data for the triazole ring .

What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Reaction path sampling: Use quantum mechanics/molecular mechanics (QM/MM) to model transition states for aldehyde group reactivity .
  • Frontier molecular orbital (FMO) analysis: Predict regioselectivity by calculating HOMO-LUMO gaps for the triazole and dichlorophenyl moieties .
  • Machine learning (ML): Train models on existing triazole-carbaldehyde reaction datasets to forecast yields under varying conditions .

How does the dichlorophenyl substituent influence the compound’s electronic properties, and how can this be experimentally validated?

Methodological Answer:
The electron-withdrawing Cl groups reduce electron density on the triazole ring, affecting redox behavior and binding affinity. Validation methods:

  • Cyclic voltammetry: Measure oxidation potentials to quantify electron-withdrawing effects .
  • UV-Vis spectroscopy: Monitor shifts in λmax\lambda_{\text{max}} upon complexation with metal ions (e.g., Ag+^+) to assess ligand properties .
  • Hammett constants: Correlate substituent effects with reaction kinetics in SNAr or cross-coupling reactions .

What experimental design principles should guide the optimization of this compound’s solubility for biological assays?

Methodological Answer:

  • Factorial design: Test combinations of co-solvents (DMSO, PEG) and pH buffers to identify optimal solubility profiles .
  • Hansen solubility parameters (HSP): Predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions .
  • Dynamic light scattering (DLS): Monitor aggregation tendencies in aqueous solutions to refine formulation strategies .

How can researchers address inconsistencies in biological activity data across different studies involving this compound?

Methodological Answer:

  • Meta-analysis: Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • Proteomics profiling: Identify off-target interactions via affinity chromatography or thermal shift assays .
  • Reproducibility protocols: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices to ensure consistent reporting of experimental conditions .

What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal exposure to chlorinated aromatics .
  • Waste disposal: Neutralize aldehyde residues with bisulfite before disposal to avoid exothermic reactions .
  • Stability testing: Monitor for decomposition under light or humidity using accelerated stability studies (ICH Q1A guidelines) .

What role does this compound play in the development of metal-organic frameworks (MOFs), and how can its ligand properties be enhanced?

Methodological Answer:

  • Coordination studies: Screen metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) for MOF assembly using isothermal titration calorimetry (ITC) .
  • Functionalization: Introduce pyridine or carboxylate groups via post-synthetic modification to improve MOF porosity .
  • Topological analysis: Use programs like TOPOS to predict network connectivity based on ligand geometry .

How can researchers design controlled degradation studies to assess the environmental impact of this compound?

Methodological Answer:

  • Photolysis experiments: Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation products via LC-MS .
  • QSAR modeling: Predict ecotoxicity using quantitative structure-activity relationship models trained on chlorinated aromatic datasets .
  • Microbial assays: Test biodegradability with Pseudomonas spp. cultures adapted to halogenated substrates .

What strategies mitigate steric hindrance during derivatization of the triazole ring in this compound?

Methodological Answer:

  • Protecting groups: Temporarily block the aldehyde with trimethylsilyl (TMS) groups to direct reactions to the triazole N-2 position .
  • Microwave-assisted synthesis: Enhance reaction kinetics under high pressure to overcome steric barriers .
  • Supramolecular templates: Use host-guest complexes (e.g., cyclodextrins) to preorganize reactants .

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